molecular formula C14H21ClN2O2S B2477089 1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide CAS No. 953207-56-2

1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide

Cat. No. B2477089
CAS RN: 953207-56-2
M. Wt: 316.84
InChI Key: HQOPYOIQLBOWAH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide, also known as N-((1-methyl-4-piperidinyl)methyl)-4-chlorobenzamide, is a chemical compound that belongs to the class of sulfonamides. It is a potent and selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating wakefulness and sleep. This compound has attracted significant attention from the scientific community due to its potential therapeutic applications in the treatment of sleep disorders and other neurological conditions.

Mechanism of Action

1-(4-chlorophenyl)-1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methylpiperidin-4-yl)methyl)methanesulfonamide selectively blocks the orexin-1 receptor, which is primarily expressed in the lateral hypothalamus. The orexin-1 receptor plays a critical role in regulating wakefulness and sleep by promoting the release of orexin, a neuropeptide that stimulates arousal and wakefulness. By blocking the orexin-1 receptor, 1-(4-chlorophenyl)-1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methylpiperidin-4-yl)methyl)methanesulfonamide reduces wakefulness and promotes sleep.
Biochemical and physiological effects:
1-(4-chlorophenyl)-1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methylpiperidin-4-yl)methyl)methanesulfonamide has several biochemical and physiological effects. It promotes sleep and reduces wakefulness, which is primarily due to its orexin-1 receptor antagonist activity. Moreover, this compound has shown anxiolytic and antidepressant effects in preclinical models, which may be attributed to its ability to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorophenyl)-1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methylpiperidin-4-yl)methyl)methanesulfonamide in lab experiments include its potent and selective orexin-1 receptor antagonist activity, which makes it an ideal tool for studying the role of the orexin system in regulating wakefulness and sleep. However, the limitations of using this compound include its poor solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methylpiperidin-4-yl)methyl)methanesulfonamide. One potential direction is to investigate its efficacy in treating other neurological disorders, such as depression and anxiety. Another direction is to develop more potent and selective orexin-1 receptor antagonists that can overcome the limitations of this compound, such as its poor solubility. Additionally, further research is needed to elucidate the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methylpiperidin-4-yl)methyl)methanesulfonamide involves several steps. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with 1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamidemethylpiperidine to form 1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methyl-4-piperidinyl)methyl)-4-chlorobenzamide. The final step involves the reaction of 1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methyl-4-piperidinyl)methyl)-4-chlorobenzamide with methanesulfonyl chloride to form 1-(4-chlorophenyl)-1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methylpiperidin-4-yl)methyl)methanesulfonamide.

Scientific Research Applications

The orexin-1 receptor antagonist activity of 1-(4-chlorophenyl)-1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide((1-methylpiperidin-4-yl)methyl)methanesulfonamide has been extensively studied in preclinical models. Several studies have demonstrated its efficacy in promoting sleep and reducing wakefulness in animal models. Moreover, this compound has shown promising results in the treatment of narcolepsy, a neurological disorder characterized by excessive daytime sleepiness and sudden muscle weakness.

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2S/c1-17-8-6-12(7-9-17)10-16-20(18,19)11-13-2-4-14(15)5-3-13/h2-5,12,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOPYOIQLBOWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide

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